6-Chloro-N-hydroxynicotinamide
Overview
Description
6-Chloro-N-hydroxynicotinamide is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Mechanism of Action
Target of Action
It is known to be involved in the degradation of nicotinic acid by aerobic bacteria .
Mode of Action
6-Chloro-N-hydroxynicotinamide is a Group A FAD-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH . This suggests that it plays a crucial role in the metabolic pathway of nicotinic acid degradation.
Biochemical Pathways
This compound is involved in the nicotinic acid degradation pathway in aerobic bacteria . It catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, a key step in this pathway . The downstream effects of this reaction contribute to the overall metabolic process of nicotinic acid degradation.
Biochemical Analysis
Biochemical Properties
6-Chloro-N-hydroxynicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), where it acts as an inhibitor. This inhibition affects the activity of NAD±dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cellular stress responses . The compound’s ability to inhibit these enzymes suggests its potential use in modulating cellular processes related to aging and cancer.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PARPs, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . These effects highlight the compound’s potential therapeutic applications in cancer treatment and neuroprotection.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of NAD±dependent enzymes, preventing the binding of NAD+ and thereby inhibiting their activity . This inhibition leads to a decrease in the enzymatic activity of sirtuins and PARPs, resulting in altered cellular processes such as DNA repair, gene expression, and cell survival . Furthermore, this compound has been shown to induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NAD±dependent enzymes, resulting in persistent changes in cellular processes such as DNA repair and gene expression . These findings suggest that the compound may have potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of NAD±dependent enzymes, with higher doses leading to more pronounced effects . At high doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to NAD+ metabolism. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in the biosynthesis of NAD+ . By inhibiting these enzymes, this compound can affect the overall levels of NAD+ in cells, leading to altered metabolic flux and changes in metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. The compound is transported into cells via specific transporters, such as organic cation transporters (OCTs) and nucleoside transporters . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria . This localization is important for its activity, as it allows the compound to interact with its target enzymes and exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize to specific compartments within cells, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . In the nucleus, this compound can interact with NAD±dependent enzymes involved in DNA repair and gene expression, while in the mitochondria, it can affect cellular metabolism and energy production . These findings highlight the importance of subcellular localization in determining the compound’s activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-hydroxynicotinamide typically involves the chlorination of nicotinamide followed by hydroxylation. One common method includes the reaction of nicotinamide with thionyl chloride to form 6-chloronicotinamide, which is then hydroxylated to produce this compound . The reaction conditions often involve refluxing the reactants in an appropriate solvent and controlling the temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-hydroxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield 6-chloronicotinic acid, while reduction could produce 6-chloro-N-aminonicotinamide. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
6-Chloro-N-hydroxynicotinamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-N-hydroxynicotinamide include:
6-Hydroxynicotinamide: A hydroxylated derivative of nicotinamide without the chlorine atom.
6-Chloronicotinamide: A chlorinated derivative of nicotinamide without the hydroxyl group.
Nicotinamide: The parent compound, which is an amide form of nicotinic acid.
Uniqueness
This compound is unique due to the presence of both chlorine and hydroxyl functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to its analogs .
Properties
IUPAC Name |
6-chloro-N-hydroxypyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHQAUNAFDWCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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